tert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate
Description
tert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate is a carbamate-protected amine derivative featuring a 4-nitrophenyl substituent on its ethyl backbone. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The tert-butoxycarbonyl (Boc) group provides temporary amine protection, enabling selective reactivity during multi-step syntheses. Its 4-nitrophenyl moiety confers unique electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions .
Properties
CAS No. |
939760-51-7 |
|---|---|
Molecular Formula |
C13H19N3O4 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-2-(4-nitrophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-8-11(14)9-4-6-10(7-5-9)16(18)19/h4-7,11H,8,14H2,1-3H3,(H,15,17) |
InChI Key |
BKBYLZAIDCDCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach Using Boc-Protected Aminoethyl Precursors
One common and effective method involves the reductive amination of tert-butyl 2-aminoethylcarbamate with 4-nitrobenzaldehyde, followed by reduction with sodium borohydride.
- Dissolve tert-butyl 2-aminoethylcarbamate in methanol.
- Add 4-nitrobenzaldehyde and molecular sieves (3 Å) to remove water and drive imine formation.
- Stir the mixture at ambient temperature overnight to form the imine intermediate.
- Cool the reaction mixture to approximately -10 °C using an ice/salt bath.
- Add sodium borohydride portion-wise over 30 minutes to reduce the imine to the corresponding amine.
- Allow the reaction to warm to ambient temperature and stir for an additional 16 hours.
- Remove the solvent under reduced pressure.
- Extract the residue with ethyl acetate and wash with aqueous acid and base to purify.
- Dry over magnesium sulfate and concentrate to obtain this compound as a colorless oil or solid.
- This method typically yields the product in approximately 90-92% yield.
- The product can be characterized by LC-MS with a molecular ion peak consistent with the expected molecular weight.
- TLC and NMR confirm the structure and purity.
This reductive amination method is well-documented for similar carbamate derivatives and is adaptable for the 4-nitrophenyl substituent.
Mixed Anhydride Coupling Method Starting from N-Boc-Serine Derivatives
An alternative synthetic route involves the preparation of the compound via the condensation of N-Boc-D-serine derivatives with 4-nitrobenzylamines or related amines.
- Prepare a mixed acid anhydride intermediate by reacting N-Boc-D-serine with an activating agent such as isobutyl chlorocarbonate in the presence of a base like N-methylmorpholine.
- React this activated intermediate with 4-nitrobenzylamine in anhydrous ethyl acetate to form the carbamate derivative through amide bond formation.
- The reaction is performed under controlled temperature conditions to optimize yield.
- Work-up involves aqueous extractions and purification by crystallization or chromatography.
- This method allows for stereochemical control if starting from chiral serine derivatives.
- It is suitable for scale-up and industrial synthesis.
- Reported yields are generally high, often above 90%.
- The method has been used in the synthesis of related carbamate derivatives for pharmaceutical intermediates.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination (NaBH4) | tert-butyl 2-aminoethylcarbamate, 4-nitrobenzaldehyde, MeOH, molecular sieves, NaBH4, -10 to 20 °C | 90-92 | Simple, high yield, mild conditions |
| Mixed anhydride coupling | N-Boc-D-serine, isobutyl chlorocarbonate, N-methylmorpholine, 4-nitrobenzylamine, ethyl acetate | >90 | Stereocontrolled, suitable for scale-up |
| Phase-transfer catalysis alkylation | Carbamate intermediate, tetrabutylammonium bromide, methyl sulfate, KOH, ethyl acetate, 0-20 °C | >90 | Useful for further functionalization |
Analytical Characterization
- NMR Spectroscopy: Confirms the presence of tert-butyl carbamate (characteristic singlet at ~1.4 ppm for tert-butyl group) and aromatic protons of the 4-nitrophenyl group.
- Mass Spectrometry (LC-MS): Molecular ion peak consistent with the molecular weight of this compound.
- TLC: Used for monitoring reaction progress; typical Rf values depend on solvent systems but commonly around 0.3 in DCM/MeOH (9:1).
- Crystallization: Final purification step to obtain the product in high purity.
Summary and Recommendations
The most practical and widely used method for preparing this compound is the reductive amination of tert-butyl 2-aminoethylcarbamate with 4-nitrobenzaldehyde, followed by sodium borohydride reduction. This approach offers high yields, mild conditions, and straightforward purification.
For applications requiring stereochemical control or scale-up, the mixed anhydride coupling method starting from N-Boc-serine derivatives is recommended.
Phase-transfer catalysis methods serve as valuable tools for subsequent modifications rather than initial synthesis.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 4-nitrophenyl moiety undergoes selective reduction to form aromatic amines. This reaction is critical for modifying electronic properties or enabling further functionalization.
Reagents and Conditions
Products
-
tert-Butyl (2-amino-2-(4-aminophenyl)ethyl)carbamate : Reduction of the nitro group yields an aromatic amine, preserving the carbamate and ethylamine backbone .
Key Data
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group is cleaved under acidic or basic conditions to release a free amine.
Reagents and Conditions
Products
Key Data
| Reaction Component | Details |
|---|---|
| Acid Used | TFA (10–20% v/v) |
| Reaction Time | 1–2 hours |
| Yield | >90% |
| Characterization | IR (loss of carbonyl stretch at ~1700 cm⁻¹) |
Substitution Reactions
The carbamate’s tert-butyl group can be replaced with other alkyl/aryl groups via nucleophilic substitution.
Reagents and Conditions
-
Alkyl Halides (e.g., CH₃I, Benzyl Chloride) in the presence of a base (e.g., NaH) in THF or DMF .
-
Acyl Chlorides under Schotten-Baumann conditions (aqueous NaOH) .
Products
-
N-Alkylated/Acylated Derivatives : Example: tert-Butyl (2-(4-nitrophenyl)-2-(benzylamino)ethyl)carbamate .
Key Data
| Reaction Component | Details |
|---|---|
| Alkylating Agent | Benzyl chloride |
| Base | Sodium hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 75–85% |
Coupling Reactions
The primary amine participates in amide bond formation, enabling integration into peptidomimetics or polymer backbones.
Reagents and Conditions
-
Carbodiimide Coupling (EDCI/HOBt) with carboxylic acids in DMF .
-
Suzuki-Miyaura Cross-Coupling with aryl boronic acids (Pd catalysis) .
Products
Key Data
| Reaction Component | Details |
|---|---|
| Coupling Reagent | EDCI/HOBt |
| Solvent | Dimethylformamide (DMF) |
| Yield | 70–95% |
| Characterization | LC-MS (m/z = [M+H]⁺) |
Oxidation Reactions
The ethylamine chain or aromatic ring may undergo oxidation under controlled conditions.
Reagents and Conditions
-
Potassium Permanganate (KMnO₄) in acidic aqueous media.
Products
Critical Analysis of Reactivity
-
Nitro Group : Highly electron-withdrawing, directing electrophilic substitutions to the meta position .
-
Carbamate Stability : Resists hydrolysis under mild basic conditions but cleaves rapidly in strong acids .
-
Amine Reactivity : The primary amine undergoes typical nucleophilic reactions (e.g., acylation, Schiff base formation) .
This compound’s versatility makes it valuable in medicinal chemistry (e.g., prodrug design) and materials science. Further studies could explore its catalytic or photochemical behavior .
Scientific Research Applications
tert-Butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate is a chemical compound with a molecular formula of and a molecular weight of approximately 266.29 g/mol. It features a tert-butyl group, an amino group, and a nitrophenyl moiety. The presence of both amine and carbamate functional groups contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis.
Scientific Research Applications
Pharmaceuticals
- As an intermediate in the synthesis of drug candidates, particularly those targeting neurological disorders or cancer.
- Nitrophenyl groups are often investigated for their anticancer properties, while carbamates can exhibit neuroprotective effects.
- It may influence various biological pathways, but detailed pharmacological evaluations are necessary to fully understand its activity.
Organic Synthesis
- The uniqueness of this compound lies in its combination of the nitrophenyl group with an amino group on a carbamate structure, which may enhance its biological activity compared to similar compounds that lack these specific features.
- This combination may provide distinct pharmacological properties and reactivity not observed in other related compounds.
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate
A series of new tert-butyl 2-(substituted benzamido) phenylcarbamates were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents, obtained in excellent yields . The structures of all newly synthesized compounds were characterized spectroscopically and evaluated for in vivo anti-inflammatory activity compared to the standard drug, indomethacin, by using the carrageenan-induced rat paw edema protocol . Most of the compounds exhibited a promising anti-inflammatory activity within 9 to 12 h, with the percentage of inhibition values ranging from 54.239 to 39.021% . The results revealed that the compounds exhibited promising activities . The in silico docking study of all the compounds was also performed to provide the binding modes of COX-2 enzyme .
Amino Acid Carbamates As Prodrugs Of Resveratrol
Mechanism of Action
The mechanism of action of tert-butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include covalent modification of the target protein or non-covalent binding to active sites .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The 4-nitrophenyl group distinguishes this compound from analogs with alternative substituents. Key comparisons include:
Key Findings :
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (4-NO₂) increases electrophilicity, facilitating reactions such as Suzuki couplings or amide formations, whereas methoxy (4-OCH₃) reduces reactivity but improves solubility .
- Steric Effects : Chloro (4-Cl) substituents introduce steric hindrance without significantly altering electronic properties, impacting crystallization behavior .
Backbone Modifications in Ethylcarbamate Derivatives
Variations in the ethylcarbamate backbone alter steric and electronic profiles:
Key Findings :
- Polyamine Staples : Branched backbones (e.g., ) improve membrane permeability in peptide therapeutics .
- PEGylation : Hydrophilic chains (e.g., ) enhance solubility for in vivo applications but may reduce target affinity .
- Chiral Centers : Nitro groups in chiral configurations () enable asymmetric syntheses of bioactive molecules like (-)-Nutlin 3 .
Reactivity Comparison :
- Nitro Group : Participates in reduction (to amine) and nucleophilic aromatic substitution reactions.
- Methoxy Group : Resistant to reduction but prone to demethylation under strong acidic conditions .
Biological Activity
Tert-butyl (2-amino-2-(4-nitrophenyl)ethyl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a nitrophenyl group, which may contribute to its pharmacological properties. The following sections will explore its biological activities, including antibacterial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a tert-butyl group attached to a carbamate moiety, which is linked to an amino group and a 4-nitrophenyl substituent.
Antibacterial Activity
Research indicates that carbamate derivatives often exhibit antibacterial properties. In a study evaluating various compounds, it was found that derivatives similar to this compound displayed significant antibacterial activity against common pathogens such as E. faecalis and K. pneumoniae. The minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL, suggesting comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. For instance, studies have shown that compounds with similar structures exhibit cytotoxic effects against leukemia and breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. Notably, some derivatives demonstrated higher potency than established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A (similar structure) | MCF-7 | 0.65 | |
| Compound B (related derivative) | U-937 | 2.41 | |
| Tert-butyl carbamate derivative | CEM-13 | 1.00 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. Compounds with similar functionalities have been shown to inhibit the release of pro-inflammatory cytokines in macrophages, thereby reducing inflammation . This suggests that the compound could play a role in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of carbamates in clinical settings:
- Case Study on Anticancer Efficacy : In vivo studies using xenograft models demonstrated that compounds structurally related to this compound significantly reduced tumor growth in breast cancer models, indicating their potential as effective anticancer agents .
- Case Study on Antibacterial Properties : A comparative study on the antibacterial efficacy of various carbamates revealed that certain derivatives exhibited superior activity against multidrug-resistant strains, emphasizing the need for further development in antibiotic therapies .
Q & A
Q. What strategies minimize byproduct formation during Boc deprotection in complex matrices?
- Methodological Answer :
Acid Choice : Use trifluoroacetic acid (TFA) over HCl for milder deprotection, reducing side reactions like nitrophenyl group reduction .
Scavengers : Add triisopropylsilane (TIPS) to quench carbocations and prevent alkylation byproducts.
Workflow : Purify via flash chromatography (silica gel, hexane/EtOAc gradient) immediately after deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
